molecular formula C8F17NO B3039991 Perfluoro-2-butyl-3-propyloxaziridine CAS No. 143813-70-1

Perfluoro-2-butyl-3-propyloxaziridine

Cat. No.: B3039991
CAS No.: 143813-70-1
M. Wt: 449.06 g/mol
InChI Key: RDGJBZXVLOXHPC-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

Fluorinated organic compounds have become fundamentally important in modern chemical research due to the unique properties conferred by the fluorine atom. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated molecules. alfa-chemistry.comchimia.ch This stability is a critical factor in their widespread application. Furthermore, fluorine's high electronegativity and relatively small size allow it to replace hydrogen in organic molecules, often without significant steric alteration, while dramatically changing the compound's electronic properties. alfa-chemistry.comchimia.ch

These unique characteristics have led to the extensive use of organofluorine compounds across various scientific domains. In the pharmaceutical and agrochemical industries, the introduction of fluorine can enhance a molecule's metabolic stability, bioavailability, and binding affinity, with estimates suggesting that 20% of all pharmaceuticals and up to 40% of agrochemicals contain fluorine. alfa-chemistry.comwikipedia.org In materials science, fluorinated compounds are integral to the development of polymers with low coefficients of friction, non-stick coatings, and water-repellent surfaces. acs.org Their application also extends to specialty lubricants, liquid crystal displays, and as reagents and ligands in organometallic chemistry. alfa-chemistry.comwikipedia.orgacs.org

Overview of Oxaziridine (B8769555) Chemistry with Emphasis on Perfluorinated Analogues

Oxaziridines are a class of organic molecules featuring a three-membered heterocyclic ring containing carbon, nitrogen, and oxygen. wikiwand.comwikipedia.org First reported in the mid-1950s, these strained ring compounds have been developed as versatile reagents in organic synthesis. wikipedia.orgnih.gov Their primary application lies in their ability to act as neutral, stable sources of electrophilic oxygen or nitrogen atoms. nih.govacs.org N-sulfonyloxaziridines, in particular, have become widely used for oxygen transfer reactions, such as the α-hydroxylation of enolates and the epoxidation of alkenes. wikipedia.orgnih.gov

Perfluorinated oxaziridines represent a highly reactive subclass of these compounds. The presence of strongly electron-withdrawing perfluoroalkyl groups makes the oxaziridine ring exceptionally electron-deficient. wikiwand.comwikipedia.org This electronic feature enhances their oxidizing power, making their reactivity more comparable to that of dioxiranes. wikiwand.com A key application of perfluorinated oxaziridines is the hydroxylation of unactivated C-H bonds, a challenging transformation in organic synthesis. wikipedia.orgacs.org These reagents can perform such oxidations with remarkable selectivity under mild conditions. acs.orgresearchgate.net

Historical Development and Discovery of Perfluoro-2-butyl-3-propyloxaziridine

The study of oxaziridines began with the work of William D. Emmons in 1957, who first synthesized N-alkyl-substituted variants by oxidizing imines with peroxy acids. nih.govacs.org This foundational work paved the way for the development of more stable and reactive oxaziridines, such as the N-sulfonyloxaziridines developed by Franklin A. Davis in the late 1970s, which became powerful tools for asymmetric synthesis. wikipedia.org

Within the specialized area of fluorinated oxaziridines, perfluoro-cis-2-n-butyl-3-n-propyloxaziridine has emerged as one of the most widely utilized reagents. nih.govacs.org Its synthesis involves a specific pathway starting from perfluorotributylamine (B110022). This precursor is treated with antimony pentafluoride (SbF₅) to form the corresponding perfluorinated imine, perfluoro-(Z)-4-aza-4-octene. nih.govacs.org Subsequent oxidation of this imine, typically with an acid-free solution of m-chloroperbenzoic acid (mCPBA), yields the target oxaziridine. nih.govacs.org A notable property of perfluoro-2,3-dialkyloxaziridines is their high barrier to nitrogen inversion, which results in a lack of epimerization even at elevated temperatures. nih.govacs.org

Scope and Academic Relevance of Research on this compound

The academic interest in this compound is driven by its potent and highly selective oxidizing capabilities. Its primary research application is the direct oxyfunctionalization of unactivated C-H bonds, a transformation of significant value in synthetic chemistry for streamlining the synthesis of complex molecules. wikipedia.orgacs.org

Research has demonstrated the compound's remarkable selectivity. It preferentially hydroxylates tertiary C-H bonds over secondary and primary ones, and dihydroxylation is generally not observed. wikipedia.org A key feature of these reactions is the high degree of stereochemical retention, often exceeding 95-98%, meaning the configuration of the carbon center is preserved during oxidation. wikipedia.orgresearchgate.net

Beyond C-H hydroxylation, the scope of its reactivity includes the efficient oxidation of other functional groups. It can selectively oxidize sulfides to sulfoxides at low temperatures and further to sulfones. researchgate.net Secondary alcohols are readily converted to the corresponding ketones in high yields. researchgate.net Furthermore, studies have explored its thermal and chemical rearrangements, such as its reaction with cesium fluoride (B91410) (CsF) or antimony pentafluoride (SbF₅) to produce various isomeric alkoxy imines and other novel fluorinated compounds, highlighting its role as a building block in organofluorine chemistry. rsc.org

Research Data on this compound

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₈F₁₇NO
Monoisotopic Mass 448.97086 Da
Predicted XlogP 6.2
InChIKey RDGJBZXVLOXHPC-UHFFFAOYSA-N
SMILES C1(N(O1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F

Data sourced from PubChem CID 15640484. uni.lu

Table 2: Selected Synthetic Applications and Reactivity

Reaction TypeSubstrateProductKey Features
C-H Hydroxylation Unactivated HydrocarbonsAlcoholsHigh selectivity for 3° C-H bonds; High (95-98%) retention of stereochemistry. wikipedia.orgresearchgate.net
Sulfide Oxidation SulfidesSulfoxidesReaction proceeds at -40°C with high selectivity and yield. researchgate.net
Sulfoxide Oxidation SulfoxidesSulfonesEfficient oxidation under mild conditions. researchgate.net
Alcohol Oxidation Secondary AlcoholsKetonesProceeds at room temperature with uniformly high yields. researchgate.net
Thermal Rearrangement Perfluoro-2,3-dialkyloxaziridinesAlkoxy Imines (R¹fN=CF-OR'f)Occurs at 120–160 °C quantitatively. rsc.org
Reaction with CsF This compoundAcyl Fluoride & N-fluoro ImineOccurs in the absence of a solvent. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F17NO/c9-1(10,5(17,18)19)3(13,14)7(23,24)26-8(25,27-26)4(15,16)2(11,12)6(20,21)22
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGJBZXVLOXHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(N(O1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40897097
Record name Perfluoro-2-butyl-3-propyloxaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143813-70-1
Record name Perfluoro-2-butyl-3-propyloxaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of Perfluoro 2 Butyl 3 Propyloxaziridine

Reactions of Perfluoro-2-butyl-3-propyloxaziridine with Fluoride (B91410) Sources

Cesium Fluoride (CsF) Mediated Transformations in Aprotic Solvents

This compound undergoes significant chemical transformations when treated with cesium fluoride (CsF) in aprotic solvents. The fluoride ion from CsF acts as a catalyst, initiating a rearrangement of the oxaziridine (B8769555) ring. This process is highly dependent on the reaction conditions, particularly the presence and nature of the solvent, leading to different product distributions. The interaction typically begins with the fluoride ion attacking one of the carbon atoms of the oxaziridine ring, which leads to the cleavage of the C-N and O-N bonds and subsequent formation of new molecular structures.

Solvent-Dependent Reaction Divergence with CsF (e.g., Acetonitrile (B52724) vs. Solvent-free Conditions)

The reaction pathway of this compound with Cesium Fluoride (CsF) demonstrates a notable divergence based on the solvent used. rsc.org In the absence of a solvent, the reaction yields a mixture of the corresponding acyl fluoride, perfluorobutanoyl fluoride (C₃F₇C(O)F), and an N-fluoro imine, CF₃(CF₂)₂CF=NF. rsc.org

Conversely, when the reaction is conducted in acetonitrile (MeCN), a polar aprotic solvent, a different outcome is observed. Instead of the acyl fluoride and N-fluoro imine mixture, the reaction produces the alkoxy imine C₄F₉ON=CFC₃F₇. rsc.org This solvent-dependent divergence highlights the crucial role of the reaction medium in directing the rearrangement of the oxaziridine. The polar solvent is believed to stabilize intermediates that favor the formation of the alkoxy imine over the fragmentation pathway that leads to the acyl fluoride and N-fluoro imine.

Table 1: Effect of Solvent on the Reaction of this compound with CsF

Reaction Condition Major Product(s) Reference
Solvent-free Perfluorobutanoyl fluoride (C₃F₇C(O)F) and N-fluoro imine (C₃F₇CF=NF) rsc.org

Formation of Acyl Fluorides (R′fC(O)F) and N-Fluoro Imines (R′tCFNF)

Under solvent-free conditions, the interaction between this compound and CsF leads to a rearrangement that results in the formation of two primary products: an acyl fluoride and an N-fluoro imine. rsc.org Specifically, the reaction yields perfluorobutanoyl fluoride (C₃F₇C(O)F) and the N-fluoro imine derived from the perfluorobutyl group. This transformation involves the cleavage of the oxaziridine ring and subsequent rearrangement of the perfluoroalkyl groups.

Interaction with Polyfluoro Ketones and Carbonyl Fluoride (COF₂) in the Presence of CsF Leading to Alkoxy Imines (e.g., C₄F₉ONCFC₃F₇ and R″fONCFC₃F₇)

In the presence of CsF and a polar solvent, this compound can react with polyfluoro ketones and carbonyl fluoride (COF₂). rsc.org This reaction leads to the formation of different alkoxy imines. For instance, the interaction with polyfluoro ketones results in the formation of alkoxy imines with the general structure R″fON=CFC₃F₇, where R″f originates from the reacting ketone. rsc.org This demonstrates the synthetic utility of the oxaziridine as a building block for constructing more complex fluorinated imine structures.

This compound as an Oxidizing Agent

Perfluoro-2,3-dialkyloxaziridines, including this compound, are recognized as effective oxidizing agents. Their high fluorine content renders the oxygen atom highly electrophilic, making them capable of oxidizing a variety of substrates under mild conditions.

Oxidation of Alcohols to Carbonyl Compounds

One of the notable applications of this compound is in the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The reaction proceeds efficiently, often at room temperature, and the perfluorinated nature of the reagent can simplify workup procedures. The oxaziridine is reduced in the process, typically yielding a perfluoro-imine or related compounds.

Substrate Scope and Selectivity in Oxaziridine-Mediated Oxidation Reactions

The substrate scope for oxidations using this compound is broad, encompassing a range of alcohol functionalities. These reagents often exhibit good chemoselectivity, allowing for the oxidation of alcohols in the presence of other sensitive functional groups that might be affected by more aggressive oxidizing agents. The selectivity arises from the specific mechanism of oxygen transfer from the oxaziridine to the alcohol. Research in this area continues to define the full extent of substrates that can be effectively oxidized and the precise selectivity patterns observed with this class of reagents.

Nucleophilic Attack on the Oxaziridine Ring of this compound

The reaction of this compound with nucleophiles can proceed via two main pathways: attack at the oxygen atom, leading to oxidation of the nucleophile, or attack at one of the ring atoms, leading to ring-opening products. The regioselectivity of this attack is a key aspect of the compound's reactivity.

This compound reacts with nitrogenous heterocycles, such as pyridazine (B1198779), to yield a mixture of products. The reaction demonstrates the dual reactivity of the oxaziridine, which can act as both an oxygenating and an aminating agent. nih.gov When pyridazine is treated with this compound, the corresponding N-oxide is formed, indicating an oxygen transfer reaction. Concurrently, N-amination of the pyridazine ring can also occur, leading to the formation of N-amino pyridinium (B92312) derivatives. The ratio of these products is influenced by the reaction conditions and the electronic properties of the heterocyclic substrate.

The regioselectivity of nucleophilic attack on the perfluorinated oxaziridine ring is a subject of ongoing investigation. Pioneering studies on perfluoro(2-methyloxaziridine) indicated that various nucleophiles, including fluoride ions, alcohols, and alcoholates, tend to attack the nitrogen atom of the oxaziridine ring, leading to ring-opening. electronicsandbooks.com This preference for attack at the nitrogen atom in perfluoro-2,3-dialkyloxaziridines is attributed to the high electronegativity of the perfluoroalkyl groups, which makes the nitrogen atom more electrophilic.

However, the outcome of the reaction is also dependent on the nature of the nucleophile. As seen in the reactions with nitrogenous heterocycles, both oxygen and nitrogen atom involvement is observed, leading to oxidation and amination products, respectively. electronicsandbooks.com This suggests a delicate balance between the electronic and steric factors of both the oxaziridine and the nucleophile, which ultimately dictates the preferred site of attack. Further computational and experimental studies are needed to fully elucidate the factors governing this regioselectivity.

In its reaction with pyridine (B92270) derivatives, this compound yields both the corresponding N-oxide and N-(perfluorobutanoyl)pyridinium-1-amide derivatives. electronicsandbooks.com The formation of the N-oxide is a clear indication of an oxygen atom transfer from the oxaziridine to the nitrogen of the pyridine ring. The formation of the N-(perfluorobutanoyl)pyridinium-1-amide derivative, however, suggests a more complex mechanism likely involving a nucleophilic attack of the pyridine nitrogen on the oxaziridine nitrogen, followed by ring-opening and subsequent rearrangement. The ratio of these two products can be influenced by the substituents on the pyridine ring. electronicsandbooks.com

SubstrateProduct(s)
PyridazinePyridazine N-oxide, N-amino pyridinium derivative
PyridinePyridine N-oxide, N-(Perfluorobutanoyl)pyridinium-1-amide

Other Notable Reaction Classes and Transformations Involving this compound

Beyond its role as an oxidizing and aminating agent, this compound undergoes other significant transformations.

Thermal Rearrangement: Upon heating to temperatures between 120–160 °C, perfluoro-2,3-dialkyloxaziridines, including the title compound, undergo a quantitative rearrangement to form the isomeric alkoxy imines. rsc.org This thermal instability is a characteristic feature of the strained oxaziridine ring system.

Reaction with Lewis Acids: In the presence of a strong Lewis acid such as antimony pentafluoride (SbF5) at elevated temperatures, this compound rearranges to form isomeric alkoxy imines. rsc.org

Reaction with Fluoride Ion: The reaction with a source of fluoride ions, such as cesium fluoride (CsF), can lead to different products depending on the solvent. In the absence of a solvent, a mixture of the corresponding acyl fluoride and N-fluoro imine is formed. However, when the reaction is conducted in acetonitrile, a different alkoxy imine is produced. rsc.org

Reaction with Polyfluoro Ketones: In the presence of CsF in polar solvents, this compound can react with polyfluoro ketones and carbonyl fluoride (COF2) to yield alkoxy imines. rsc.org

These reactions highlight the diverse reactivity of this compound, which can be triggered by thermal, acidic, or nucleophilic conditions to yield a variety of fluorinated products.

Applications of Perfluoro 2 Butyl 3 Propyloxaziridine in Advanced Organic Synthesis

Utility in the Synthesis of Perfluorinated Imines and Related Fluorine-Containing Derivatives

Perfluoro-2-butyl-3-propyloxaziridine serves as a key precursor in the synthesis of various perfluorinated imines and their derivatives through controlled rearrangement and reaction pathways. These reactions are often triggered by heat or the presence of specific reagents like Lewis acids or fluoride (B91410) ions. rsc.org

Thermally induced rearrangement of perfluoro-2,3-dialkyloxaziridines at temperatures between 120–160 °C results in a quantitative conversion to isomeric alkoxy imines of the structure R¹N=CF-OR². rsc.org When reacted with a strong Lewis acid like antimony(V) fluoride (SbF₅) at elevated temperatures, the oxaziridine (B8769555) ring opens and rearranges to form a different isomeric alkoxy imine, R¹ON=CFR². rsc.org

The reaction with cesium fluoride (CsF) showcases the versatility of this compound. In the absence of a solvent, this reaction yields a mixture of the corresponding acyl fluoride (R²C(O)F) and an N-fluoro imine (R¹CF=NF). rsc.org However, when the reaction between this compound and CsF is conducted in a polar solvent such as acetonitrile (B52724) (MeCN), a specific alkoxy imine, C₄F₉ON=CFC₃F₇, is produced. rsc.org

Table 2: Synthesis of Imines and Derivatives from this compound This table is interactive and can be sorted by clicking on the column headers.

Reactant(s) Conditions Product(s) Reference
Perfluoro-2,3-dialkyloxaziridine 120–160 °C R¹N=CF-OR² rsc.org
Perfluoro-2,3-dialkyloxaziridine + SbF₅ Elevated Temp. R¹ON=CFR² rsc.org
Perfluoro-2,3-dialkyloxaziridine + CsF No Solvent R²C(O)F and R¹CF=NF rsc.org

Role in the Generation of Fluorinated Building Blocks for Pharmaceutical and Agrochemical Intermediates

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, such as metabolic stability, lipophilicity, and binding affinity. nih.govsigmaaldrich.commdpi.com Consequently, fluorinated compounds are integral to the development of many modern pharmaceuticals and agrochemicals, with a significant percentage of new drugs and crop protection agents containing at least one fluorine atom. sigmaaldrich.commdpi.com

The products derived from the reactions of this compound, as detailed in the previous section, are themselves valuable fluorinated building blocks. Perfluorinated alkoxy imines, acyl fluorides, and N-fluoro imines are highly reactive intermediates that can be used to construct more complex fluorinated molecules. rsc.org These building blocks provide synthetic chemists with versatile platforms for introducing perfluorinated moieties into target structures, a key strategy in medicinal and agrochemical research. nih.govossila.com The unique structures generated, such as C₄F₉ON=CFC₃F₇, offer novel synthons for creating next-generation bioactive compounds. rsc.org

Potential for Functional Group Interconversions and Carbon-Fluorine Bond Formation

This compound and related compounds are highly effective for various functional group interconversions. Their ability to oxidize ethers to ketones and sulfides to sulfoxides represents a direct and selective method for these transformations. electronicsandbooks.comacs.org

Moreover, the reactions of the oxaziridine itself lead to significant functional group changes. The rearrangement to alkoxy imines or the decomposition to acyl fluorides and N-fluoro imines are prime examples of its transformative potential. rsc.org In the reaction with heteroaromatic amines like pyridine (B92270), the oxaziridine can act as both an oxygen-transfer and a nitrogen-transfer agent, yielding N-oxides and N-aminides, respectively, demonstrating a complex reactivity pattern. electronicsandbooks.com

While the oxaziridine is not typically used as a direct fluorinating agent for C-H bonds, its decomposition in the presence of CsF to yield an N-fluoro imine (R¹CF=NF) is a notable reaction that forms a product containing a nitrogen-fluorine bond, which is a key feature of some electrophilic fluorinating reagents. rsc.org The generation of acyl fluorides also represents the formation of a carbon-fluorine bond. These transformations highlight the compound's role in rearranging its own highly fluorinated structure to produce other valuable fluorine-containing functional groups.

Theoretical and Computational Chemistry Studies of Perfluoro 2 Butyl 3 Propyloxaziridine

Computational Modeling of Reaction Pathways and Transition States for Perfluoro-2-butyl-3-propyloxaziridine Transformations

There is a lack of published computational models detailing the reaction pathways and transition states for transformations involving this compound. Research in this area would focus on simulating its known reactions, such as those with nucleophiles or its thermal rearrangements. These models would calculate the energy barriers and geometries of transition states to provide a mechanistic understanding of its reactivity.

Prediction of Reactivity and Selectivity Trends Based on Molecular Orbital Theory and DFT Calculations

Specific predictions of reactivity and selectivity for this compound based on molecular orbital theory and DFT calculations have not been reported. This type of study would involve analyzing the frontier molecular orbitals (HOMO and LUMO) to predict sites susceptible to nucleophilic or electrophilic attack. The calculation of electrostatic potential maps would further aid in predicting its reactive behavior.

Conformational Analysis and Stereochemical Insights from Computational Methods

A detailed conformational analysis of this compound using computational methods is not available in the literature. Such an investigation would explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This would provide insights into the flexibility of the perfluoroalkyl chains and the stereochemistry around the chiral centers of the oxaziridine (B8769555) ring.

Validation of Computational Models with Experimental Data for this compound

Due to the absence of detailed computational models for this compound, there are no corresponding studies that validate these models against experimental data. The process of validation would involve comparing computed properties, such as spectroscopic data (e.g., NMR, IR) or reaction outcomes, with experimentally measured values to confirm the accuracy and predictive power of the computational methods used.

Emerging Research Directions and Future Prospects for Perfluoro 2 Butyl 3 Propyloxaziridine Chemistry

Exploration of Novel Reaction Partners and Uncharted Transformation Pathways

The high electrophilicity of the oxygen atom in perfluoro-2-butyl-3-propyloxaziridine makes it a versatile reagent for the oxidation of a wide range of substrates. While its utility in the oxidation of common functionalities is established, current research is actively seeking to expand its reaction scope to novel partners and explore uncharted transformation pathways.

Recent studies have demonstrated the capability of this compound to effect the oxyfunctionalization of unactivated C-H bonds, a challenging transformation of significant synthetic value. This reactivity allows for the direct introduction of hydroxyl groups into hydrocarbon skeletons under mild conditions. Furthermore, its reactions with various nucleophiles, including heteroaromatic nitrogen derivatives, have been shown to yield not only the expected N-oxides but also, in some cases, products of N-amination.

The reaction of this compound with sulfur-containing compounds has also been a fruitful area of investigation. It has been shown to be a mild and efficient reagent for the selective oxidation of sulfides to sulfoxides, avoiding over-oxidation to the corresponding sulfones, which can be a challenge with more aggressive oxidants. The exploration of its reactivity with other heteroatomic nucleophiles, such as phosphines and selenides, is an ongoing area of interest, promising new avenues for the synthesis of heteroatom-containing compounds.

Future research in this area is anticipated to focus on:

Expansion of Substrate Scope: Investigating the reactivity of this compound with a broader range of functional groups and complex molecular architectures.

Mechanistic Elucidation: Detailed mechanistic studies to better understand the factors governing the selectivity and reactivity in its various transformations.

Tandem Reactions: Designing novel tandem reaction sequences where this compound acts as a key trigger for subsequent transformations.

Reaction TypeSubstrate ClassProduct(s)Key Features
OxyfunctionalizationAlkanesAlcoholsOxidation of unactivated C-H bonds
OxidationSulfidesSulfoxidesHigh selectivity, mild conditions
Oxidation/AminationNitrogen HeterocyclesN-Oxides, N-AminidesDual reactivity observed
EpoxidationAlkenesEpoxidesEffective for electron-deficient alkenes

Development of Asymmetric Induction and Chiral Synthesis Utilizing Perfluorinated Oxaziridines

The development of stereoselective transformations is a cornerstone of modern organic synthesis. While the parent this compound is achiral, significant research efforts are directed towards harnessing the reactivity of perfluorinated oxaziridines for asymmetric synthesis.

One promising approach involves the use of chiral catalysts in conjunction with this compound to effect enantioselective oxidations. Chiral metal complexes or organocatalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the product. Although this area is still in its early stages for this specific oxaziridine (B8769555), the principles have been successfully demonstrated with other oxaziridine systems.

Another strategy involves the design and synthesis of chiral perfluorinated oxaziridines. By incorporating chiral auxiliaries into the oxaziridine scaffold, it is possible to create reagents that can directly transfer chirality to a prochiral substrate. The high barrier to nitrogen inversion in the oxaziridine ring is a key feature that allows for the retention of stereochemical information. The synthesis of enantiomerically pure perfluorinated imine precursors is a critical challenge that needs to be addressed for this approach to be widely applicable.

The potential applications of such chiral systems are vast, including the asymmetric hydroxylation of enolates, the enantioselective epoxidation of alkenes, and the kinetic resolution of racemic mixtures.

ApproachDescriptionPotential Applications
Chiral CatalysisUse of a chiral catalyst with achiral this compoundAsymmetric epoxidation, asymmetric hydroxylation
Chiral ReagentsSynthesis and use of enantiomerically pure perfluorinated oxaziridinesDirect transfer of chirality to substrates

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and efficiency. The integration of this compound into such systems is a promising area of research.

Flow chemistry, which involves performing reactions in continuous-flow reactors, is particularly well-suited for reactions involving highly reactive or hazardous reagents. The small reactor volumes and excellent heat and mass transfer properties of microreactors can enable better control over reaction parameters and minimize the risks associated with exothermic reactions. The use of perfluorinated reagents in flow systems is an active area of research in organo-fluorine chemistry, and the application of these principles to reactions involving this compound is a logical next step.

Automated synthesis platforms, which utilize robotics to perform multi-step reaction sequences, can significantly accelerate the drug discovery and materials development processes. The development of robust protocols for the use of this compound in these systems would allow for its incorporation into high-throughput screening and library synthesis campaigns.

Key considerations for the integration of this compound into these platforms include:

Solvent Compatibility: Ensuring the solubility of the reagent and substrates in solvents suitable for flow and automated systems.

Reaction Kinetics: Characterizing the reaction kinetics to optimize residence times and flow rates.

In-line Analysis: Developing methods for real-time monitoring of reaction progress.

Design of Next-Generation Fluorinated Reagents and Oxidants Based on the Oxaziridine Scaffold

The unique properties of this compound serve as an inspiration for the design of a new generation of fluorinated reagents and oxidants with tailored reactivity and selectivity. By systematically modifying the structure of the oxaziridine scaffold, it is possible to fine-tune its electronic and steric properties.

One avenue of exploration is the variation of the perfluoroalkyl substituents on the oxaziridine ring. The introduction of different perfluoroalkyl groups can influence the reagent's oxidizing power, stability, and solubility. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the properties of novel derivatives and guide synthetic efforts.

Furthermore, the incorporation of other functional groups onto the oxaziridine scaffold could impart new functionalities. For example, the attachment of a chiral auxiliary could lead to the development of new classes of chiral oxidizing agents. Similarly, the introduction of groups that can participate in subsequent transformations could enable the design of novel tandem reaction sequences.

The development of catalytic systems that utilize a substoichiometric amount of an oxaziridine-based oxidant in the presence of a terminal oxidant is another important research direction. This approach would improve the atom economy and sustainability of oxidation processes.

Broader Implications for Fluorine Chemistry and the Synthesis of Advanced Functional Materials

The chemistry of this compound has significant implications that extend beyond its immediate applications in organic synthesis. The unique properties of fluorinated compounds make them highly valuable in the development of advanced functional materials.

The introduction of perfluoroalkyl groups can dramatically alter the physical and chemical properties of materials, imparting characteristics such as:

Hydrophobicity and Oleophobicity: Leading to applications in coatings, textiles, and self-cleaning surfaces.

Thermal and Chemical Stability: Making them suitable for use in harsh environments.

Low Surface Energy: Useful for creating non-stick and low-friction surfaces.

Unique Electronic Properties: Relevant for applications in electronics and optoelectronics.

This compound and its derivatives can serve as valuable building blocks for the synthesis of novel fluorinated polymers and materials. For instance, the oxaziridine ring could be opened to generate reactive intermediates that can be incorporated into polymer backbones or used to functionalize surfaces. The ability to selectively introduce oxygen and nitrogen functionalities under mild conditions also opens up possibilities for the synthesis of complex fluorinated molecules with potential applications in pharmaceuticals and agrochemicals.

Future research in this interdisciplinary area will likely focus on:

Polymer Synthesis: Exploring the use of perfluorinated oxaziridines as monomers or initiators for the synthesis of novel fluoropolymers.

Surface Modification: Investigating the application of these compounds for the surface functionalization of various materials to impart desired properties.

Bioactive Molecules: Designing and synthesizing novel fluorinated compounds with potential biological activity.

The continued exploration of the chemistry of this compound promises to unlock new synthetic methodologies and pave the way for the development of a wide range of advanced functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Perfluoro-2-butyl-3-propyloxaziridine, and how can enantiopurity be ensured during purification?

  • Methodological Answer : The synthesis typically involves fluorination of precursor oxaziridines using perfluorinated reagents under inert conditions. Purification via fractional distillation or preparative chromatography (e.g., chiral HPLC) is critical to isolate enantiopure forms. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to minimize racemization. Enantiopurity can be verified using circular dichroism (CD) spectroscopy or chiral shift reagents in NMR analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 19F^{19}\text{F} NMR and 1H^{1}\text{H} NMR elucidate fluorinated and non-fluorinated regions. Stability under varying pH and temperature can be assessed via thermogravimetric analysis (TGA) and dynamic light scattering (DLS). X-ray crystallography is recommended for resolving stereochemical configurations .

Q. How does this compound interact with nonactivated hydrocarbons in oxyfunctionalization reactions?

  • Methodological Answer : The compound acts as an electrophilic oxygen donor, enabling selective hydroxylation or epoxidation of nonactivated C-H bonds. Reaction efficiency depends on substrate steric hindrance and electronic effects. Kinetic isotope effect (KIE) studies and computational modeling (e.g., DFT) can identify transition states and regioselectivity drivers .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported enantiomeric excess (ee) values for reactions mediated by this compound?

  • Methodological Answer : Discrepancies often arise from substrate-dependent stereochemical outcomes or analytical method limitations. To resolve this:

  • Perform systematic substrate scope studies under standardized conditions.
  • Cross-validate ee measurements using multiple techniques (e.g., chiral GC, HPLC, and NMR with chiral solvating agents).
  • Compare results with computational predictions of transition-state energetics .

Q. How can solvent polarity and fluorophilicity be optimized to enhance reaction enantioselectivity?

  • Methodological Answer : Fluorinated solvents (e.g., perfluorodecalin) improve solubility and stabilize fluorinated intermediates, reducing side reactions. Solvent screening via a Design of Experiments (DoE) approach, coupled with Hansen solubility parameter analysis, can identify optimal polarity-fluorophilicity balances. Reaction monitoring via in-situ IR spectroscopy helps track intermediate formation .

Q. What computational models predict the stereochemical outcomes of this compound-mediated oxidations?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and predict stereochemical retention. Molecular dynamics (MD) simulations assess solvent effects on reaction pathways. Open-source tools like ORCA or Gaussian are recommended for reproducibility .

Q. How does the compound’s stability under photolytic or thermal conditions impact its utility in large-scale syntheses?

  • Methodological Answer : Accelerated stability studies (e.g., Arrhenius modeling under varying temperatures and UV exposure) quantify degradation kinetics. Stabilizers like radical scavengers (e.g., BHT) or inert atmosphere protocols mitigate decomposition. Long-term storage in fluorinated matrices (e.g., polytetrafluoroethylene containers) is advised .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluoro-2-butyl-3-propyloxaziridine
Reactant of Route 2
Reactant of Route 2
Perfluoro-2-butyl-3-propyloxaziridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.